REACTION_SMILES
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[Br:9][c:10]1[cH:11][cH:12][c:13]([CH2:16][Br:17])[cH:14][cH:15]1.[C:18](=[O:19])([O-:20])[O-:21].[CH3:1][N:2]1[CH2:3][C:4](=[O:5])[NH:6][C:7]1=[O:8].[CH3:24][C:25]#[N:26].[K+:22].[K+:23]>>[CH3:1][N:2]1[CH2:3][C:4](=[O:5])[N:6]([CH2:16][c:13]2[cH:12][cH:11][c:10]([Br:9])[cH:15][cH:14]2)[C:7]1=[O:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1ccc(Br)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CC(=O)NC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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CN1CC(=O)N(Cc2ccc(Br)cc2)C1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |